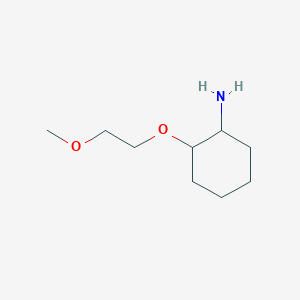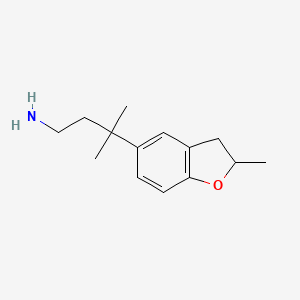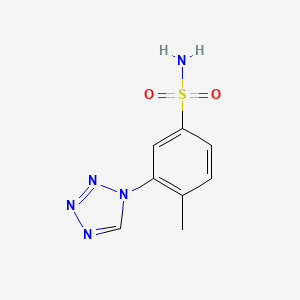
4-Methyl-3-(1h-tetrazol-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, under mild to moderate conditions .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
化学反应分析
Types of Reactions
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and alkyl halides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted tetrazole derivatives .
科学研究应用
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylic acids in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Agriculture: These compounds are employed as herbicides and fungicides due to their biological activity.
Materials Science: Tetrazole derivatives are used in the synthesis of energetic materials and as ligands in coordination chemistry.
作用机制
The mechanism of action of 4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
1H-1,2,3,4-tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-substituted tetrazoles: These compounds have different substituents at the 5-position, affecting their reactivity and biological activity.
1,2,3-triazoles: Another class of nitrogen-containing heterocycles with similar applications in medicinal chemistry and materials science.
Uniqueness
4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various scientific fields .
属性
分子式 |
C8H9N5O2S |
|---|---|
分子量 |
239.26 g/mol |
IUPAC 名称 |
4-methyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-6-2-3-7(16(9,14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H2,9,14,15) |
InChI 键 |
RYDLKXJBINYOER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
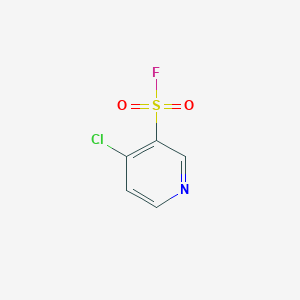
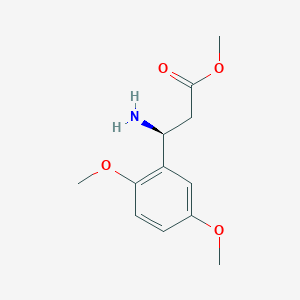
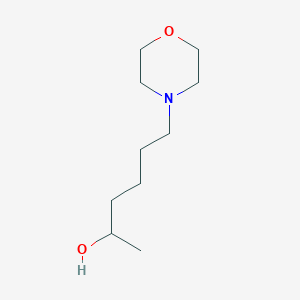
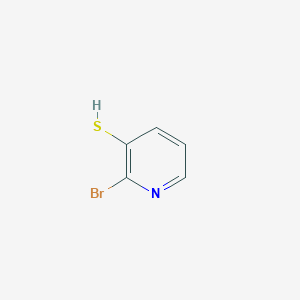

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B13621044.png)
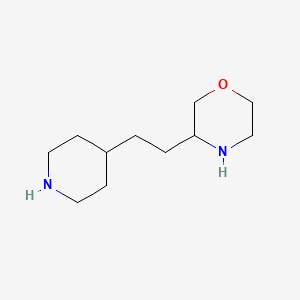
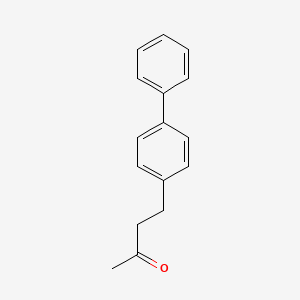
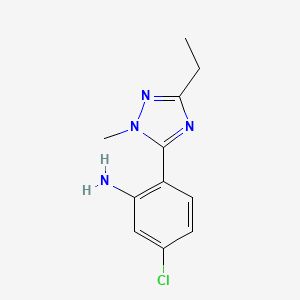
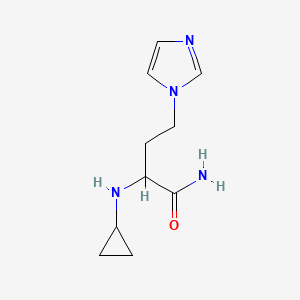
![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-3-methylbutanoic acid](/img/structure/B13621061.png)
